molecular formula C20H22BrNO3 B8069284 YS-49 monohydrate

YS-49 monohydrate

Cat. No.: B8069284
M. Wt: 404.3 g/mol
InChI Key: QHCUNMLYODPTIU-UHFFFAOYSA-N
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Description

YS-49 (monohydrate): is an isoquinoline compound alkaloid known for its pharmacological activities. It functions as an activator of the PI3K/Akt pathway, which is a downstream target of RhoA. This compound is notable for its ability to inhibit the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1. Additionally, YS-49 exhibits a strong positive inotropic effect by activating cardiac beta-adrenoceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: YS-49 can be synthesized through a multi-step process involving the formation of the isoquinoline core followed by functionalization to introduce the necessary substituents. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of YS-49 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions: YS-49 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced isoquinoline compounds .

Scientific Research Applications

YS-49 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the PI3K/Akt signaling pathway and its downstream effects.

    Biology: Investigated for its role in inhibiting the proliferation of vascular smooth muscle cells and its potential anti-inflammatory properties.

    Medicine: Explored for its cardioprotective effects and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmacological agents targeting the PI3K/Akt pathway .

Mechanism of Action

YS-49 exerts its effects primarily through the activation of the PI3K/Akt pathway, which is a downstream target of RhoA. This activation leads to the reduction of RhoA/PTEN activation in cells treated with 3-methylcholanthrene. Additionally, YS-49 inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1. The compound also activates cardiac beta-adrenoceptors, resulting in a positive inotropic effect .

Comparison with Similar Compounds

    Higenamine: An analog of YS-49, known for its cardioprotective effects.

    Isoquinoline Alkaloids: A class of compounds with similar structures and pharmacological activities.

Uniqueness of YS-49: YS-49 is unique due to its dual action as a PI3K/Akt activator and a cardiac beta-adrenoceptor activator. This dual functionality makes it a valuable compound for studying both cardiovascular and cellular signaling pathways .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCUNMLYODPTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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